molecular formula C7H5BrClF2N B8376861 2-Chloro-4-bromo-5-methyl-3,6-difluoroaniline

2-Chloro-4-bromo-5-methyl-3,6-difluoroaniline

Cat. No. B8376861
M. Wt: 256.47 g/mol
InChI Key: NMONHMILLZXYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07202364B2

Procedure details

A solution of 2-chloro-5-methyl-3,6-difluoroaniline (5.0 g, 28 mmol) in anhydrous methanol (25 mL) is treated with elemental bromine (5.0 g, 3,1 mmol) at room temperature. After stirring for 12 hours, most of the solvent is removed by rotary evaporator and the residue partitioned between EtOAc (250 mL) and water (250 mL). The organic phase is washed with brine (150 mL), dried (MgSO4) and concentrated by rotary evaporator. The crude product is purified using flash chromatography (7% EtOAc/hexanes) to give 2-chloro-4-bromo-5-methyl-3,6-difluoroaniline as a tan solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:8]([F:9])=[CH:7][C:6]([CH3:10])=[C:5]([F:11])[C:3]=1[NH2:4].[Br:12]Br>CO>[Cl:1][C:2]1[C:8]([F:9])=[C:7]([Br:12])[C:6]([CH3:10])=[C:5]([F:11])[C:3]=1[NH2:4]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(N)C(=C(C=C1F)C)F
Name
Quantity
5 g
Type
reactant
Smiles
BrBr
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 12 hours, most of the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is removed by rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue partitioned between EtOAc (250 mL) and water (250 mL)
WASH
Type
WASH
Details
The organic phase is washed with brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporator
CUSTOM
Type
CUSTOM
Details
The crude product is purified

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=C(N)C(=C(C(=C1F)Br)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.